COX-2 vs. COX-1 Selectivity Profile: CAS 688335-41-3 as the Minimal Scaffold Reference Point
CAS 688335-41-3 lacks the 5-phenyl substituent present in Compound 1 of the Şahin et al. (2021) COX inhibitor series, which is the closest published analog. Compound 1 (2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) exhibited 88.5 ± 1.12% COX-2 inhibition and 60.9 ± 2.31% COX-1 inhibition at 10 μM, yielding a COX-2:COX-1 inhibition ratio of approximately 1.45 [1]. This modest selectivity is mechanistically significant: the 5-phenyl group engages Arg120 and Leu531 via hydrophobic interactions in the COX-2 active site [1]. The target compound, lacking this 5-phenyl group, is expected to show altered (likely reduced) COX-2 engagement while potentially retaining COX-1 activity mediated through the 1-phenyl-imidazole-thiazole core. Procurement of CAS 688335-41-3 thus provides the critical 'unsubstituted baseline' needed to deconvolute the contribution of the 5-aryl substituent to COX subtype selectivity.
| Evidence Dimension | COX-2 and COX-1 enzyme inhibition (% at 10 μM) |
|---|---|
| Target Compound Data | No published data available for CAS 688335-41-3; predicted to have reduced COX-2 engagement relative to Compound 1 due to absent 5-phenyl hydrophobic anchor |
| Comparator Or Baseline | Compound 1 (2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide): COX-2 = 88.5 ± 1.12%, COX-1 = 60.9 ± 2.31% at 10 μM; SC-560 (COX-1 standard): 98.2 ± 0.88%; DuP-697 (COX-2 standard): 97.2 ± 1.36% |
| Quantified Difference | Not quantifiable for target compound; comparator exhibits 27.6 percentage point COX-2 over COX-1 selectivity margin |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay; compounds tested at 10 μM final concentration in triplicate; standards SC-560 (COX-1) and DuP-697 (COX-2); statistical analysis via one-way ANOVA with Dunnett's test; significance at p < 0.05 [1] |
Why This Matters
This compound fills a critical SAR gap—the unsubstituted scaffold—enabling researchers to quantify the precise pharmacophoric contribution of the 5-aryl group to COX-2 binding, which is essential for rational design of next-generation selective COX-2 inhibitors with reduced cardiovascular liability.
- [1] Şahin Z, Koçoğlu Kalkan M, Berk B, Yurttaş L, Bender C, Biltekin Kaleli SN, Demirayak Ş. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk J Chem. 2021;45(6):1841-1853. doi:10.3906/kim-2104-54. View Source
